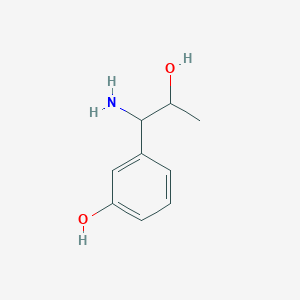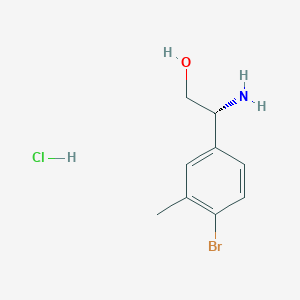
(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated resolution processes may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: 2-(4-Bromo-3-methylphenyl)acetone.
Reduction: 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-amine.
Substitution: 2-Amino-2-(4-hydroxy-3-methylphenyl)ethan-1-OL.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar structure but with an ether linkage instead of a hydroxyl group.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of an ethan-1-OL moiety.
Uniqueness
®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
2250243-48-0 |
|---|---|
Fórmula molecular |
C9H13BrClNO |
Peso molecular |
266.56 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |
Clave InChI |
DECHGDBCEXBSSA-FVGYRXGTSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@H](CO)N)Br.Cl |
SMILES canónico |
CC1=C(C=CC(=C1)C(CO)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)
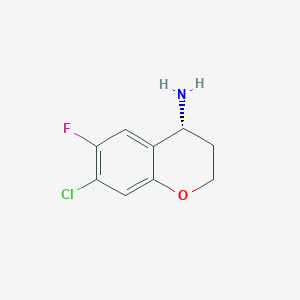


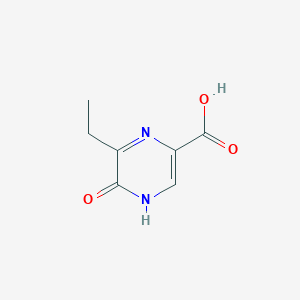


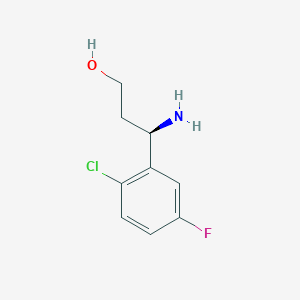

![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046034.png)

